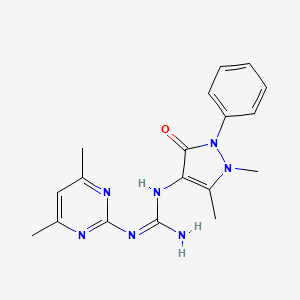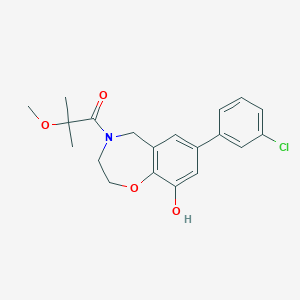![molecular formula C18H23N5O2 B5376047 N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide hydrochloride](/img/structure/B5376047.png)
N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide hydrochloride is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GSK-3β inhibitor VIII, which is a potent and selective inhibitor of glycogen synthase kinase-3β.
Mecanismo De Acción
N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide hydrochloride exerts its pharmacological effects by inhibiting the activity of glycogen synthase kinase-3β. This enzyme is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of this enzyme leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in the regulation of neuronal function.
Biochemical and physiological effects
N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide hydrochloride has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been found to have anti-inflammatory, anti-cancer, and anti-diabetic effects. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide hydrochloride in laboratory experiments is its high selectivity and potency. This compound has been shown to be a highly specific inhibitor of glycogen synthase kinase-3β, which makes it an ideal tool for studying the role of this enzyme in various cellular processes. However, one of the limitations of using this compound in laboratory experiments is its relatively high cost, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for the research on N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide hydrochloride. One of the major areas of research is in the development of novel therapeutic agents for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is in the development of new drugs for the treatment of cancer, as this compound has been shown to have potent anti-cancer effects. Additionally, further research is needed to better understand the mechanisms underlying the anti-inflammatory and anti-diabetic effects of this compound.
Métodos De Síntesis
The synthesis of N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide hydrochloride involves a series of chemical reactions. The starting materials used in the synthesis include 2-methylbenzoic acid, glycine, and 1-benzyl-4-piperidone. The synthesis process involves the formation of an intermediate compound, which is then converted to the final product by reacting with hydrochloric acid.
Aplicaciones Científicas De Investigación
N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide hydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of neuroscience, where it has been found to be a potent inhibitor of glycogen synthase kinase-3β. This enzyme plays a critical role in the regulation of neuronal signaling pathways, and its inhibition has been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
N-[2-[1-(2-aminoacetyl)piperidin-4-yl]pyrazol-3-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13-4-2-3-5-15(13)18(25)21-16-6-9-20-23(16)14-7-10-22(11-8-14)17(24)12-19/h2-6,9,14H,7-8,10-12,19H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGSQPMOPPOTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=NN2C3CCN(CC3)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5375982.png)
![4-{[3-(ethoxycarbonyl)-4-(2-naphthyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5375986.png)

![(4S)-N-ethyl-4-(4-{[(methoxycarbonyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5376002.png)

![1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5376026.png)
![2-[4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazin-1-yl]ethanol](/img/structure/B5376029.png)



![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5376058.png)
![4-(hydroxymethyl)-N-[2-(1H-indol-1-yl)ethyl]-N,5-dimethylisoxazole-3-carboxamide](/img/structure/B5376064.png)
